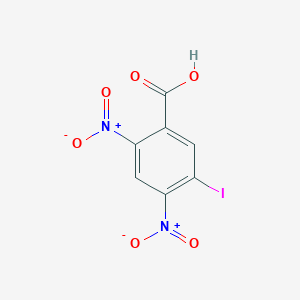![molecular formula C11H10N4O3S B11095399 1-[5-(methylsulfanyl)-3-(4-nitrophenyl)-1H-1,2,4-triazol-1-yl]ethanone CAS No. 312517-87-6](/img/structure/B11095399.png)
1-[5-(methylsulfanyl)-3-(4-nitrophenyl)-1H-1,2,4-triazol-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(Methylsulfanyl)-3-(4-nitrophenyl)-1H-1,2,4-triazol-1-yl]ethanone is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-[5-(methylsulfanyl)-3-(4-nitrophenyl)-1H-1,2,4-triazol-1-yl]ethanone typically involves the reaction of 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with hydroxylamine hydrochloride in dry ethanol. This reaction yields the oxime derivative in high yield . The structure of the compound is confirmed using nuclear magnetic resonance spectroscopy, single crystal X-ray diffraction, and elemental analysis .
Chemical Reactions Analysis
1-[5-(Methylsulfanyl)-3-(4-nitrophenyl)-1H-1,2,4-triazol-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common reagents used in these reactions include hydroxylamine hydrochloride for oxime formation, and various oxidizing and reducing agents for other transformations. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[5-(Methylsulfanyl)-3-(4-nitrophenyl)-1H-1,2,4-triazol-1-yl]ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anti-inflammatory agent.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[5-(methylsulfanyl)-3-(4-nitrophenyl)-1H-1,2,4-triazol-1-yl]ethanone involves its interaction with various molecular targets. The compound’s triazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, it has been shown to inhibit certain kinases, which are involved in inflammatory and bacterial pathways .
Comparison with Similar Compounds
1-[5-(Methylsulfanyl)-3-(4-nitrophenyl)-1H-1,2,4-triazol-1-yl]ethanone can be compared with other triazole derivatives such as:
1-(4-Nitrophenyl)-1H-1,2,3-triazole: Similar in structure but lacks the methylsulfanyl group.
1-(4-Nitrophenyl)-1H-1,2,4-triazole: Similar in structure but lacks the ethanone group.
1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime: An oxime derivative of the compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
312517-87-6 |
|---|---|
Molecular Formula |
C11H10N4O3S |
Molecular Weight |
278.29 g/mol |
IUPAC Name |
1-[5-methylsulfanyl-3-(4-nitrophenyl)-1,2,4-triazol-1-yl]ethanone |
InChI |
InChI=1S/C11H10N4O3S/c1-7(16)14-11(19-2)12-10(13-14)8-3-5-9(6-4-8)15(17)18/h3-6H,1-2H3 |
InChI Key |
MWQSUSMEIQAOJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(=NC(=N1)C2=CC=C(C=C2)[N+](=O)[O-])SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-nitro-2-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11095319.png)
![2-Amino-4-(3-methylthiophen-2-yl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11095332.png)
![N-tert-butyl-2-{2-[(3-methylphenoxy)acetyl]hydrazinyl}-2-oxoacetamide](/img/structure/B11095345.png)
![(2-Fluorophenyl)[8-methyl-2-thioxo[1,2,4]triazolo[1,5-A]pyridin-3(2H)-YL]methanone](/img/structure/B11095356.png)
![2-(2-chloro-4-fluorophenyl)-N-[(E)-(4-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11095358.png)
![N-(3-bromophenyl)-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B11095361.png)
![3-Methyl-4-nitro-5-[(1E,3E)-4-phenyl-1,3-butadienyl]isoxazole](/img/structure/B11095367.png)
![2-{[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl (2E)-3-(4-nitrophenyl)prop-2-enoate](/img/structure/B11095368.png)
![(4-nitrophenyl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B11095372.png)

![Methyl 3-[(3-cyano-4,6-diphenylpyridin-2-yl)amino]-3-oxopropanoate](/img/structure/B11095385.png)
![(2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B11095386.png)

![2-(4-chlorophenoxy)-N'-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11095393.png)
